molecular formula C9H13ClN2O4S B1450289 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 1417350-06-1

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

Cat. No.: B1450289
CAS No.: 1417350-06-1
M. Wt: 280.73 g/mol
InChI Key: LWEHKIUVPFIGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a chemical compound with a unique molecular structure that includes a dioxine ring, an amino group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHKIUVPFIGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
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7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Reactant of Route 5
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Reactant of Route 6
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

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